molecular formula C18H14Cl3N3O2 B2881691 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone CAS No. 477847-89-5

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone

Cat. No.: B2881691
CAS No.: 477847-89-5
M. Wt: 410.68
InChI Key: HBABBROXVJCPRB-UHFFFAOYSA-N
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Description

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorinated phenyl group, and a dichlorophenoxy moiety

Scientific Research Applications

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. The reaction involves the use of an azide and an alkyne precursor in the presence of a copper catalyst.

    Attachment of the chlorinated phenyl group:

    Incorporation of the dichlorophenoxy moiety: The final step involves the reaction of the intermediate product with 2,4-dichlorophenol under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone involves its interaction with specific molecular targets and pathways. The triazole ring and chlorinated phenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole: Shares the triazole and chlorinated phenyl moieties but lacks the dichlorophenoxy group.

    2-(2,4-dichlorophenoxy)acetic acid: Contains the dichlorophenoxy group but lacks the triazole and chlorinated phenyl moieties.

Uniqueness

1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone is unique due to the combination of its triazole ring, chlorinated phenyl group, and dichlorophenoxy moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3N3O2/c1-10-3-5-13(8-14(10)20)24-9-16(22-23-24)18(25)11(2)26-17-6-4-12(19)7-15(17)21/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBABBROXVJCPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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